3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
Description
3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid (CAS: 478260-57-0) is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core substituted with a phenyl group at position 3 and a trifluoromethyl (CF₃) group at position 4. Its molecular formula is C₁₅H₈F₃NO₂S, with a molecular weight of 323.30 g/mol . This compound is of interest in materials science and medicinal chemistry due to its structural rigidity and tunable electronic properties.
Properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO2S/c16-15(17,18)9-6-10-12(19-7-9)11(13(22-10)14(20)21)8-4-2-1-3-5-8/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMOGPGAAGFVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of a thiophene derivative with a pyridine derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts such as phosphorus pentasulfide (P4S10) or other sulfurizing agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as halogenation, cyclization, and functional group transformations. Optimization of reaction conditions, including temperature, solvent, and catalyst choice, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS: 104960-56-7)
- Molecular Formula : C₁₅H₉F₃N₂O₂S
- Molecular Weight : 338.31 g/mol
- Key Differences: Substitution at position 4 with CF₃ (vs. position 6 in the target compound). Presence of an amino (-NH₂) group at position 3 instead of phenyl.
- The shifted CF₃ group alters electronic distribution, affecting π-conjugation in semiconductor applications .
3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
- Molecular Formula : C₁₁H₈F₃N₂O₂S
- Key Differences: Methyl group at position 6 (vs. phenyl in the target compound). CF₃ at position 4 and amino at position 3.
- However, the lack of phenyl diminishes aromatic stacking interactions, critical for charge transport in organic electronics .
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide (CAS: 477854-04-9)
- Molecular Formula : C₁₃H₈F₃N₃OS₂
- Molecular Weight : 343.35 g/mol
- Key Differences :
- Thienyl substituent at position 3 (vs. phenyl).
- Carbohydrazide (-CONHNH₂) at position 2 (vs. carboxylic acid).
- Impact : The thienyl group enhances electron delocalization, while the carbohydrazide moiety offers nucleophilic reactivity for further derivatization .
Physicochemical Properties
Thermal Stability: The CF₃ group in all analogues enhances thermal stability, as seen in thermogravimetric analysis (TGA) of similar thieno derivatives (decomposition >300°C) .
Challenges and Limitations
- Synthetic Complexity : CF₃ and phenyl substituents require precise control in cross-coupling reactions. Boronic acid instability (e.g., compound 7 in ) necessitates alternative methods like Stille coupling .
- Solubility vs. Performance Trade-off: Hydrophobic CF₃ and phenyl groups limit solubility in polar solvents, complicating device fabrication. Amino or ester derivatives (e.g., methyl ester in ) mitigate this but reduce thermal stability .
Biological Activity
3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a synthetic compound belonging to the thieno[3,2-b]pyridine class. Its unique molecular structure includes a trifluoromethyl group and a phenyl substituent, which significantly enhance its biological properties. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.28 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are beneficial for pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. It may inhibit specific kinases involved in cancer progression, such as Pim-1 kinase, which is implicated in various malignancies. In vitro studies have shown that derivatives of this compound can exhibit potent cytotoxic effects against cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The IC50 values for COX-2 inhibition have been reported to be comparable to established anti-inflammatory agents like celecoxib .
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound likely interacts with various enzymes, modulating their activity. For instance, its inhibition of Pim-1 kinase leads to reduced proliferation of cancer cells .
- Binding Affinity : Structural studies indicate that the trifluoromethyl group enhances the binding affinity of the compound to target proteins, which may contribute to its efficacy as a therapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of Pim-1 kinase | |
| Anti-inflammatory | COX-2 inhibition | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various thieno[3,2-b]pyridine derivatives, this compound demonstrated significant inhibition of cell growth in MCF7 and HCT116 cell lines. The most active derivatives were noted for their high binding affinity to Pim-1 kinase, leading to an IC50 value as low as 1.18 μM for certain derivatives .
Case Study: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory potential of this compound revealed that it effectively reduced COX-2 activity in vitro. The results indicated an IC50 value comparable to celecoxib, suggesting its promise as an anti-inflammatory agent .
Q & A
Q. What are the recommended synthetic routes for 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach involves:
- Condensation : Reacting a substituted pyridine precursor (e.g., 3-phenylpyridine derivative) with a thiophene-based aldehyde or ketone to form the thienopyridine core .
- Cyclization : Using catalysts like palladium or copper under reflux conditions in solvents such as DMF or toluene to close the heterocyclic ring .
- Carboxylic acid formation : Hydrolysis of a methyl ester intermediate (e.g., using LiOH in THF/water) to yield the final carboxylic acid .
Key considerations: Optimize reaction time and temperature to avoid side products like over-oxidized derivatives.
Q. How can researchers characterize the purity and structure of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity .
- Spectroscopy :
- Elemental analysis : Validate C, H, N, and S content to confirm stoichiometry .
Q. What are the primary research applications of this compound?
- Drug discovery : The trifluoromethyl group enhances metabolic stability, making it a candidate for kinase inhibitors or anti-inflammatory agents .
- Material science : The conjugated thienopyridine core may serve as a building block for organic semiconductors or fluorescent probes .
- Biological probes : Potential use in PET imaging agents due to radiolabeling compatibility (e.g., F substitution) .
Advanced Research Questions
Q. How can researchers optimize low yields during the cyclization step?
- Catalyst screening : Test palladium(II) acetate or CuI with ligands like PPh to enhance reaction efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to stabilize intermediates .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
Data contradiction note: Some studies report CuI as superior for trifluoromethyl incorporation, while others favor Pd catalysts for aryl coupling .
Q. What strategies address solubility challenges in biological assays?
- Prodrug design : Convert the carboxylic acid to a methyl ester or amide derivative for improved cell permeability .
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Structural analogs : Replace the phenyl group with a pyridyl or morpholine moiety to modulate logP values .
Q. How does the trifluoromethyl group influence the compound’s electronic properties?
- Electron-withdrawing effect : The -CF group reduces electron density on the thienopyridine ring, confirmed via DFT calculations (e.g., lowered HOMO-LUMO gap by ~0.5 eV) .
- Bioactivity impact : Enhances binding affinity to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
- Spectroscopic signature : F NMR shows a distinct triplet (δ ~-60 ppm) for -CF .
Q. What computational methods predict the compound’s reactivity or metabolite profile?
- Docking studies : Use AutoDock Vina to model interactions with targets like α-synuclein for neurodegenerative disease research .
- Metabolism prediction : Software like MetaSite identifies likely oxidation sites (e.g., sulfur in thiophene) and glucuronidation pathways .
- QSAR modeling : Correlate substituent effects (e.g., phenyl vs. chlorophenyl) with IC values in cytotoxicity assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
